molecular formula C10H11N3O5S B1678861 Nifuratel CAS No. 4936-47-4

Nifuratel

カタログ番号 B1678861
CAS番号: 4936-47-4
分子量: 285.28 g/mol
InChIキー: SRQKTCXJCCHINN-NYYWCZLTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nifuratel is a drug used in gynecology . It is a local antiprotozoal and antifungal agent that may also be given orally . Nifuratel is not approved for use in the United States . It is a nitrofuran derivative indicated in the treatment of leucorrhea, vulvovaginal infections, and urinary tract infections .


Synthesis Analysis

While specific synthesis methods for Nifuratel were not found in the search results, a review of the literature on methods for the synthesis of both new and already-known aromatic and heteroaromatic nitrodrugs covering the period from 2010 to the present was found .


Molecular Structure Analysis

Nifuratel has a molecular formula of C10H11N3O5S . Its average mass is 285.276 Da and its monoisotopic mass is 285.041931 Da .


Physical And Chemical Properties Analysis

Nifuratel has a molecular weight of 285.28 g/mol . It has a computed XLogP3 of 0.7, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 4, an exact mass of 285.04194163 g/mol, and a monoisotopic mass of 285.04194163 g/mol . Its topological polar surface area is 126 Ų, it has a heavy atom count of 19, and a formal charge of 0 .

科学的研究の応用

Summary of the Application

Nifuratel has been identified as a promising drug for repurposing against visceral leishmaniasis, a neglected vector-borne tropical disease caused by Leishmania donovani and Leishmania infantum .

Methods of Application or Experimental Procedures

In this study, combinations of miltefosine—the only oral drug currently used against leishmaniasis—with nifuratel were tested in different proportions, both in axenic amastigotes from bone marrow and in intracellular amastigotes from infected Balb/c mouse spleen macrophages .

Results or Outcomes

The study found a potent synergy in both cases. In vivo evaluation of oral miltefosine/nifuratel combinations using a bioimaging platform has revealed the potential of these combinations for the treatment of this disease .

2. Treatment of Bacterial Vaginosis in Postmenopausal Women

Summary of the Application

Nifuratel, in combination with nystatin, has been used to treat bacterial vaginosis in postmenopausal women .

Methods of Application or Experimental Procedures

A cohort study was conducted in 57 sexually active postmenopausal women, who consulted for vaginal discharge syndrome, in which the diagnosis of bacterial vaginosis was made. The dose used was nifuratel 500 mg - nystatin 200,000 IU intravaginally daily for six days .

Results or Outcomes

In the seven-day follow-up, the symptoms disappeared in 94.73% of the patients. In the month’s follow-up, 89.47% of the women reported absence of symptoms; which was confirmed with the Amsel criteria and a median Nugent score of 3. Therapeutic failure, at one month, was 10.52% (n = 6/57). In none of the patients there were adverse reactions .

3. Inhibition of STAT3 in Gastric Cancer

Summary of the Application

Nifuratel has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a critical role in the growth of gastric cancer cells .

Methods of Application or Experimental Procedures

The study involved testing the effects of Nifuratel on gastric cancer cells, both in terms of its ability to inhibit STAT3 activation and its impact on cell proliferation and apoptosis .

Results or Outcomes

The study found that Nifuratel significantly suppressed proliferation and induced apoptosis of gastric cancer cells. It was found to inhibit both constitutive and interleukin-6-induced STAT3 activation .

4. Treatment of Salmonella Infections

Summary of the Application

Nifuratel has been found to reduce the survival of Salmonella, an intracellular bacterial pathogen, in macrophages .

Methods of Application or Experimental Procedures

The study involved screening a library of FDA-approved drugs for their antibacterial effect in macrophages infected with a rapid-multiplying mutant of Salmonella Enteritidis .

Results or Outcomes

Nifuratel was found to be the most effective drug that was least toxic for macrophages. In mice, it provided 60% protection after oral infection with a lethal dose of S. Enteritidis .

5. Inhibition of STAT3 in Various Cancer Types

Summary of the Application

Nifuratel has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a critical role in the growth of various human cancer cells .

Methods of Application or Experimental Procedures

The study involved testing the effects of Nifuratel on various human cancer cells, both in terms of its ability to inhibit STAT3 activation and its impact on cell proliferation and apoptosis .

Results or Outcomes

The study found that Nifuratel significantly suppressed proliferation and induced apoptosis of various human cancer cells. It was found to inhibit both constitutive and interleukin-6-induced STAT3 activation .

6. Treatment of Salmonella Infections

Summary of the Application

Nifuratel has been found to reduce the survival of Salmonella, an intracellular bacterial pathogen, in macrophages .

Methods of Application or Experimental Procedures

The study involved screening a library of FDA-approved drugs for their antibacterial effect in macrophages infected with a rapid-multiplying mutant of Salmonella Enteritidis .

Results or Outcomes

Nifuratel was found to be the most effective drug that was least toxic for macrophages. In mice, it provided 60% protection after oral infection with a lethal S. Enteritidis dose with reduced bacterial numbers in the tissues .

特性

IUPAC Name

5-(methylsulfanylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5S/c1-19-6-8-5-12(10(14)18-8)11-4-7-2-3-9(17-7)13(15)16/h2-4,8H,5-6H2,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQKTCXJCCHINN-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifuratel

CAS RN

4936-47-4
Record name Nifuratel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004936474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifuratel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifuratel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFURATEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U60U6P08SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifuratel
Reactant of Route 2
Reactant of Route 2
Nifuratel
Reactant of Route 3
Reactant of Route 3
Nifuratel
Reactant of Route 4
Reactant of Route 4
Nifuratel
Reactant of Route 5
Reactant of Route 5
Nifuratel
Reactant of Route 6
Reactant of Route 6
Nifuratel

Citations

For This Compound
1,280
Citations
W Mendling, A Poli, P Magnani - Arzneimittelforschung, 2002 - thieme-connect.com
… A meta-analysis of clinical trials comparing nifuratel and … with nifuratel and 935 with metronidazole. The results of the meta-analysis confirmed the equivalence between nifuratel and …
Number of citations: 46 www.thieme-connect.com
Q Liang, N Li, S Song, A Zhang, N Li… - Journal of Obstetrics …, 2016 - Wiley Online Library
… a 500 mg dosage of nifuratel may have superior clinical … nifuratel for the treatment of AV, and compare the efficacies of 10 day treatments with 250 mg and 500 mg dosages of nifuratel…
Number of citations: 36 obgyn.onlinelibrary.wiley.com
F Polatti - Current clinical pharmacology, 2012 - ingentaconnect.com
… of nifuratel against A. vaginae compared to the standard treatments with metronidazole and clindamycin. In vitro, nifuratel … These observations suggest that nifuratel is probably the most …
Number of citations: 94 www.ingentaconnect.com
T Xie, G Liu, J Ma, Y Wang, R Gao, S Geng… - Microbiology …, 2023 - Am Soc Microbiol
Salmonella are intracellular bacterial pathogens for which, as with many of the other Enterobacteriaceae, antibiotic resistance is becoming an increasing problem. New antibiotics are …
Number of citations: 5 journals.asm.org
B Dominguez-Asenjo, C Gutierrez-Corbo… - ACS Infectious …, 2021 - ACS Publications
… Nifuratel, a repurposed synthetic nitrofuran, when … Furthermore, the intralesional administration of nifuratel in a model … well as the potential use of nifuratel as an alternative to the current …
Number of citations: 10 pubs.acs.org
JE Lee, MY Choi, KY Min, MG Jo… - International …, 2023 - journals.sagepub.com
… Conclusion: Our findings suggest that nifuratel inhibits pathways essential for the activation of mast cells to suppress anaphylaxis, thereby indicating that the anti-microbial drug, nifuratel…
Number of citations: 6 journals.sagepub.com
W Mendling, M Caserini, R Palmieri - Sexually Transmitted Infections, 2013 - sti.bmj.com
… two treatments had similar responder rates: 66.2% nifuratel vs. 66.8% metronidazole (p = … normalisation 78.9% nifuratel vs. 78.6% metronidazole (p = 0.0001). Nifuratel was slightly …
Number of citations: 6 sti.bmj.com
W Mendling, F Mailland - Arzneimittelforschung, 2002 - thieme-connect.com
… Nifuratel is devoid of teratogenic effects. … with nifuratel are reported. The drug can be used during pregnancy due to the absence of teratogenic effects. In conclusion, nifuratel shows a …
Number of citations: 37 www.thieme-connect.com
P Ziemczonek, M Gosecka, M Gosecki… - International Journal of …, 2021 - mdpi.com
In this paper, we present novel well-defined unimolecular micelles constructed a on poly(furfuryl glycidyl ether) core and highly hydrophilic poly(glyceryl glycerol ether) shell, PFGE-b-…
Number of citations: 10 www.mdpi.com
E Melcon-Fernandez, G Galli, C García-Estrada… - International Journal of …, 2023 - mdpi.com
… , we have recently identified nifuratel—a nitrofurantoin used … against leishmaniasis—with nifuratel in different proportions, … In vivo evaluation of oral miltefosine/nifuratel combinations …
Number of citations: 2 www.mdpi.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。